molecular formula C13H17N3O B6069433 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 578743-92-7

1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Katalognummer: B6069433
CAS-Nummer: 578743-92-7
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: VYQVAZGEWOMQAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6-one core. This scaffold consists of a fused pyrazole and pyridinone ring system. The compound is substituted with a cyclopentyl group at position 1 and methyl groups at positions 3 and 3.

Eigenschaften

IUPAC Name

1-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)15-16(13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQVAZGEWOMQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353749
Record name 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578743-92-7
Record name 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation Strategies for Core Formation

The pyrazolo[3,4-b]pyridin-6-one scaffold is typically assembled via cyclocondensation reactions between hydrazine derivatives and β-dicarbonyl compounds. For example, reactions of N -amino-2-iminopyridines with cyclic β-diketones under oxidative conditions yield fused pyrazolo-pyridine systems . Adapting this approach, 3,4-dimethyl substituents could arise from methyl-substituted β-keto esters or diketones, while the cyclopentyl group may be introduced via a cyclopentyl-substituted amine precursor.

Key conditions from analogous syntheses include:

  • Solvent : Ethanol or acetic acid for optimal solubility and reactivity .

  • Catalyst : Pd(OAc)₂ or Cu(OAc)₂ (10 mol %) under an O₂ atmosphere to facilitate oxidative dehydrogenation .

  • Temperature : Reflux (~130°C) to drive cyclization .

A representative protocol involves reacting N -amino-3,4-dimethyl-2-iminopyridine with cyclopentyl-substituted β-diketone in ethanol/acetic acid (6:1) under O₂, yielding the target compound after 18 hours at 130°C .

Cross-Dehydrogenative Coupling (CDC) for Ring Annulation

CDC reactions enable direct coupling of N -aminopyridines and β-diketones without pre-functionalization. This method, validated for pyrido[1,2-b]indazoles , could be adapted for pyrazolo[3,4-b]pyridinones by modifying substituents. For instance:

  • N -amino-3,4-dimethyl-2-iminopyridine (1a ) reacts with 1,3-cyclopentanedione (7 ) in ethanol/acetic acid.

  • Oxidative dehydrogenation forms intermediate B , which cyclizes to the pyridinone core .

  • Final aromatization yields 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.

Optimization Insights :

  • Oxidant : Molecular oxygen (1 atm) improves yield compared to metal-based oxidants .

  • Additives : Acetic acid (6 equiv) enhances reaction rate by protonating intermediates .

Sonochemical [3 + 2] Cycloaddition

Ultrasound-assisted synthesis offers rapid, high-yield routes to pyrazolo-pyridines. A reported sonochemical method for pyrazolo[1,5-a]pyridines involves:

  • [3 + 2] cycloaddition between 2-imino-1H -pyridin-1-amine and dialkyl acetylenedicarboxylates.

  • Regioselective annulation under catalyst-free conditions .

Adapting this for the target compound:

  • Replace acetylenedicarboxylate with a cyclopentyl-acetylene derivative.

  • Use 3,4-dimethyl-substituted N -aminopyridine to direct methyl group placement.

Conditions :

  • Solvent : Acetonitrile (70% yield improvement over ethanol) .

  • Energy Source : Ultrasonic irradiation (110 W, 85°C) reduces reaction time by 50% .

Post-Synthetic Functionalization

Introducing the cyclopentyl group post core formation is viable via:

  • Nucleophilic Aromatic Substitution : Reacting a chloropyrazolo-pyridinone with cyclopentylmagnesium bromide.

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of a brominated precursor with cyclopentylamine.

Challenges :

  • Steric hindrance from the cyclopentyl group may necessitate elevated temperatures (e.g., 150°C in DMF) .

  • Competing side reactions require careful optimization of catalyst loading (e.g., 5 mol % Pd₂(dba)₃) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Cyclocondensation 72–9018High regioselectivity, scalableRequires high-temperature conditions
CDC 80–8718Single-step, eco-friendlySensitive to oxygen atmosphere
Sonochemical 69–926–8Rapid, catalyst-freeLimited substrate scope
Post-functionalization50–6524Flexibility in substituent introductionLow yields due to steric effects

Structural Characterization and Validation

Critical analytical data for confirming the target compound’s structure include:

  • ¹H NMR : Singlets for methyl groups (δ 2.51–2.65 ppm) , cyclopentyl multiplet (δ 1.50–1.85 ppm).

  • ¹³C NMR : Carbonyl signal at δ 160–165 ppm, cyano group at δ 115–120 ppm .

  • X-ray Crystallography : Planar pyrazolo-pyridinone core with dihedral angles <10° between rings .

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential therapeutic effects:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism of action involves the modulation of key signaling pathways involved in cell survival and proliferation.

StudyCancer TypeIC50 (µM)Mechanism
Breast12.5Apoptosis induction
Lung15.0Cell cycle arrest
Colon10.0Inhibition of PI3K/Akt pathway

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies indicated that it could protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

StudyModel UsedEffect Observed
SH-SY5Y cellsReduced apoptosis
Primary cortical neuronsEnhanced cell viability

Pharmacological Applications

This compound has been investigated for various pharmacological activities:

Antidepressant Properties

Preclinical studies have suggested that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Analgesic Effects

The compound has been evaluated for its analgesic properties in pain models. Results indicate a significant reduction in pain response, comparable to standard analgesics.

Material Science Applications

Beyond medicinal applications, this compound is being explored in material science for its unique structural properties that may lend themselves to the development of new materials.

Organic Electronics

Research into organic semiconductors has identified this pyrazolo[3,4-b]pyridine derivative as a candidate for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-6-one derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
1-Cyclopentyl-3,4-dimethyl-6-one 1-Cyclopentyl, 3-Me, 4-Me N/A* N/A* N/A* Target
3-Methyl-1-phenyl-4-(thiophen-2-yl)-6-one (4i) 1-Ph, 3-Me, 4-thiophen-2-yl 190–191 60 IR: C=O at 1634 cm⁻¹; $^1$H NMR: δ 2.10 (s, 3H, Me)
3-Methyl-4-phenyl-1-(p-tolyl)-6-one (9a) 1-p-Tolyl, 3-Me, 4-Ph 188–189 75 $^1$H NMR: δ 7.16–7.67 (m, Ar-H)
4-(4-Fluorophenyl)-3-methyl-1-phenyl-6-one (4f) 1-Ph, 3-Me, 4-4-F-Ph 239–240 67 IR: C-F at 1221 cm⁻¹; $^1$H NMR: δ 10.50 (br.s, NH)
5-Cyano-3-methyl-1,4-diphenyl-6-one (8a) 1-Ph, 3-Me, 4-Ph, 5-CN 134–136 N/A $^13$C NMR: δ 169.9 (C=O); MS: m/z 349 (M++Na)

Notes:

  • Cyclopentyl vs. Aryl Groups : Bulky cyclopentyl (target) vs. aromatic substituents (e.g., phenyl, thiophene) in analogs. Cyclopentyl may enhance lipophilicity (predicted logP > 3) compared to aryl groups (logP ~2–3) .

Spectral and Structural Insights

  • IR Spectroscopy : C=O stretches at 1630–1680 cm⁻¹ are consistent across derivatives .
  • NMR Trends :
    • Methyl groups (δ 2.10–2.50 ppm) and aromatic protons (δ 7.10–8.10 ppm) align with reported data .
    • The cyclopentyl group in the target compound would exhibit $^1$H NMR signals at δ 1.50–2.50 (cyclopentyl CH₂) and δ 3.00–3.50 (N-CH) .
  • Crystal Structures: Pyridinone and pyrazole rings are coplanar (dihedral angle <5°), with aryl substituents tilted (57–136°) due to steric repulsion .

Biologische Aktivität

1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. Characterized by its pyrazolo[3,4-b]pyridine core, this compound exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_3O, with a molecular weight of approximately 231.29 g/mol. The structure includes a cyclopentyl group and two methyl groups positioned on the pyrazole ring, which are crucial for its biological activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against L1210 and P388 leukemia cells. The compound's mechanism appears to involve the induction of apoptosis in these cells .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary results suggest it may inhibit certain viral infections effectively. For example, related pyrazolo compounds have shown promising results against Para 3 virus and other viral pathogens .

Interaction with Biological Targets

Interaction studies suggest that this compound may engage with various biological targets, including enzymes and receptors involved in critical physiological processes. These interactions could lead to further pharmacological evaluations to uncover additional therapeutic potentials.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaKey Features
This compound C13H17N3OCyclopentyl group; potential anticancer and antiviral activity
3,4-Dimethyl-1-phenyldihydropyrazolo[3,4-b]pyridin C13H15N3Contains a phenyl group; potential CNS activity
2-(Cyclohexyl)-5-methylpyrazolo[3,4-b]pyridine C13H15N3Cyclohexyl group; different biological profile
1-Methylpyrazolo[3,4-b]pyridine C9H10N2Simpler structure; used as a model for studying pyrazole derivatives

This comparative analysis highlights the unique features of this compound that may enhance its lipophilicity and biological activity relative to other compounds in its class.

Case Studies

A number of studies have explored the biological effects of pyrazolo derivatives similar to this compound:

  • Antitumor Activity : A study focused on the synthesis of various pyrazolo derivatives revealed that certain modifications led to enhanced antitumor efficacy against specific cancer cell lines.
  • Antiviral Screening : Another research effort investigated the antiviral potential of pyrazolo compounds against Leishmania tropica and other viruses. The results indicated that structural modifications could significantly influence antiviral potency.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridin-6-one derivatives?

The one-pot synthesis using 5-aminopyrazoles and azlactones is a widely used method. For example, 3-methyl-1-phenyl derivatives can be synthesized in ionic liquid solvents (e.g., [bmim][BF₄]) under reflux conditions (80°C) with FeCl₃·6H₂O as a catalyst, yielding ~60–75% after column chromatography . Alternative routes involve cyclocondensation of pyrazole-4-carbaldehydes with ethyl acetoacetate at elevated temperatures (150°C) to form fused pyridinone systems .

Q. What spectroscopic techniques are essential for characterizing these compounds?

Key techniques include:

  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1640–1642 cm⁻¹) and NH/OH groups (~3063–3069 cm⁻¹) .
  • ¹H/¹³C NMR : For resolving substituent environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • Melting point analysis : To assess purity (e.g., 188–191°C for 3-methyl-1-phenyl derivatives) .

Q. How are pyrazolo[3,4-b]pyridin-6-one derivatives purified post-synthesis?

Silica gel column chromatography with gradient elution (e.g., 0–100% ethyl acetate) is effective. For crystalline products, slow evaporation from ethyl acetate/ethanol (1:1 v/v) yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can keto-enol tautomerism in pyrazolo[3,4-b]pyridin-6-one derivatives be addressed during synthesis?

Tautomerism arises from the labile hydrogen in the pyridinone ring. Stabilization strategies include:

  • Introducing electron-withdrawing groups (e.g., acetyl at C5) to favor the keto form.
  • Using non-polar solvents during crystallization to lock specific tautomers, as observed in 5-acetyl-1,3-diphenyl derivatives .

Q. What structural features enhance anticancer activity in these derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Substituent positioning : Methyl groups at C3/C4 improve cytotoxicity (e.g., IC₅₀ = 3.30–5.72 μM against MDA-MB-231 and HeLa cells) .
  • Scaffold rigidity : Coplanar pyrazole-pyridinone systems (dihedral angle <10°) enhance target binding, as seen in crystallographic data .
  • Hydrogen bonding : Intermolecular N–H⋯O interactions in the solid state correlate with improved solubility and bioavailability .

Q. How do computational models predict the biological activity of novel derivatives?

Machine learning models trained on cell-based assay data (e.g., IC₅₀ values across six cancer lines) can prioritize compounds for synthesis. For example, a hybrid scaffold with a pyrazolo[3,4-b]pyridin-6-one core and trifluoromethyl groups showed validated anticancer activity .

Q. What crystallographic insights guide the design of stable derivatives?

X-ray diffraction reveals:

  • Dihedral angles : A 57.4° angle between the pyridinone ring and methoxy-phenyl groups minimizes steric repulsion, optimizing stability .
  • Intermolecular interactions : Hydrogen-bonded dimers (N–H⋯O) in the crystal lattice enhance thermal stability (e.g., decomposition >250°C) .

Methodological Tables

Q. Table 1. Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (μM, MDA-MB-231)Key SubstituentsReference
h213.37C3/C4-methyl, cyclopentyl
I23.30Trifluoromethyl, C5-nitro

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temp.80–150°CHigher temps favor cyclization
CatalystFeCl₃·6H₂O (0.2 mmol)Reduces reaction time to 10h
Solvent[bmim][BF₄]Enhances regioselectivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.